N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(4-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. This compound features a 4-methoxyphenyl substituent at the 5-amino position and a 4-methylbenzenesulfonyl group at the 3-position (Fig. 1).
Triazoloquinazolines are bioisosteres of purines, enabling interactions with biological targets like ATP-binding pockets. However, compared to thieno-fused triazolopyrimidines (e.g., thieno[2,3-e] and [3,2-e] analogs), aryl-fused triazoloquinazolines generally exhibit reduced anticancer activity. For instance, in vitro screens by the U.S. National Cancer Institute (NCI) demonstrated that triazoloquinazolines like 6a-c (Fig. 2) showed marginal growth inhibition (GP > 80%) against renal cancer cells (UO-31), whereas thieno-fused analogs achieved significant activity (GP < 50% in select cell lines) .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-15-7-13-18(14-8-15)32(29,30)23-22-25-21(24-16-9-11-17(31-2)12-10-16)19-5-3-4-6-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMWUIVIJOGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a series of condensation reactions.
Functional Group Modifications: The methoxyphenyl and methylbenzenesulfonyl groups are introduced through substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
Pharmacological Applications
1. Antihistaminic Activity
Research has indicated that derivatives of triazoloquinazoline compounds exhibit H1-antihistaminic properties. For instance, compounds structurally related to N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been tested for their ability to prevent histamine-induced bronchospasm in animal models. One study reported that similar compounds demonstrated significant protective effects against histamine-induced responses in guinea pigs, suggesting potential use in treating allergic reactions and asthma .
2. Anticancer Potential
The triazole and quinazoline frameworks are known for their anticancer properties. Compounds containing these moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In particular, derivatives have shown efficacy against various cancer cell lines by disrupting cellular proliferation pathways . The sulfonyl group may enhance the compound's interaction with specific biological targets involved in cancer progression.
3. Antimicrobial Properties
Triazole derivatives have been recognized for their antimicrobial activity against a range of pathogens. The mechanisms often involve interference with nucleic acid synthesis or disruption of cell membrane integrity. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The anticancer activity and structural features of N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine are contextualized below against closely related compounds (Tables 1–2).
Table 1: Structural and Activity Comparison of Triazoloquinazoline Derivatives
Table 2: Comparison with Thieno-Fused Triazolopyrimidines ()
| Compound Class | Core Structure | Mean GP% (NCI Panel) | Most Active Cell Line |
|---|---|---|---|
| Thieno[3,2-e]triazolopyrimidines | Thiophene fused at 3,2-e position | 50–70% | Leukemia (CCRF-CEM: GP = 42%) |
| Thieno[2,3-e]triazolopyrimidines | Thiophene fused at 2,3-e position | 60–85% | Melanoma (LOX IMVI: GP = 55%) |
| Triazoloquinazolines (e.g., 6a–c) | Benzene-fused core | 80–100% | Renal Cancer (UO-31: GP = 81.85%) |
Key Research Findings and SAR Insights
Core Structure Impact: Thieno-fused triazolopyrimidines outperform aryl-fused triazoloquinazolines in anticancer screens. The thiophene ring enhances planarity and π-stacking with DNA or kinase domains, whereas benzene-fused cores (e.g., quinazolines) exhibit weaker interactions . Example: Compound 6a ([1,2,3]triazolo[1,5-a]quinazoline) showed GP = 81.85% in UO-31 cells, while thieno[3,2-e] analogs achieved GP = 42% in leukemia cells .
Substituent Effects: Sulfonyl Groups: 4-Methylbenzenesulfonyl (in the main compound) may marginally improve metabolic stability vs.
Synthetic Accessibility :
- Triazoloquinazolines are synthesized via cycloaddition of azides with activated methylene compounds, but yields and purity depend on substituent compatibility (e.g., bulky groups hinder cyclization) .
Biological Activity
N-(4-Methoxyphenyl)-3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the compound's biological activity, synthesis methodologies, and relevant case studies.
Structural Characteristics
The compound features a unique structure characterized by:
- A triazole ring fused to a quinazoline core .
- Functional groups including methoxyphenyl and methylbenzenesulfonyl .
The IUPAC name for this compound is N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine. Its molecular formula is with a molecular weight of approximately 429.5 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Quinazoline Core : This involves cyclization reactions using appropriate reagents.
- Formation of the Triazole Ring : This is achieved through cyclization reactions that introduce the triazole moiety.
- Attachment of Functional Groups : The methoxybenzyl and methylphenylsulfonyl groups are added using various reagents and catalysts under controlled conditions.
Antimicrobial Properties
Research has indicated that derivatives of triazoloquinazolines exhibit significant antimicrobial activities. For instance:
- In vitro studies have shown that similar compounds demonstrate activity against various human pathogenic microorganisms.
- Structural activity relationship (SAR) studies suggest that compounds with electron-withdrawing groups exhibit better antibacterial properties compared to those with electron-donating groups .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of quinazoline derivatives:
- A study demonstrated that quinazolinamine derivatives can inhibit breast cancer resistance protein (BCRP) and modulate P-glycoprotein (P-gp) functions in multidrug-resistant cancer cells .
- The mechanisms involve interaction with specific molecular targets such as enzymes and receptors, leading to modulation of their activity.
Case Studies
- Antimicrobial Evaluation :
- Anticancer Research :
The mechanism of action for this compound involves:
- Binding to specific molecular targets such as enzymes or receptors.
- Modulating their activity which can lead to various biological effects including antimicrobial and anticancer actions.
Comparative Analysis
| Property | This compound | Other Quinazoline Derivatives |
|---|---|---|
| Molecular Formula | Varies | |
| Antimicrobial Activity | Significant against various pathogens | Varies |
| Anticancer Activity | Inhibits BCRP and P-gp; effective in multidrug-resistant cancers | Varies |
| Mechanism | Interaction with enzymes/receptors | Varies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclocondensation of triazole precursors with quinazoline derivatives. Key steps may include sulfonylation using 4-methylbenzenesulfonyl chloride under anhydrous conditions and coupling with 4-methoxyaniline. Optimization can be achieved by controlling temperature (20–25°C), using triethylamine as a base to neutralize HCl byproducts, and recrystallization from ethanol-DMF mixtures to improve purity . Yield enhancement requires precise stoichiometric ratios (e.g., 1:1 molar ratio of amine to sulfonyl chloride) and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography to resolve the triazoloquinazoline core geometry and sulfonyl group orientation. For example, Cambridge Crystallographic Data Centre (CCDC) depositions provide reference frameworks for similar compounds .
- FT-IR to identify functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to hazard codes such as P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions). Key precautions include:
- Conduct reactions in fume hoods with explosion-proof equipment.
- Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation.
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT studies optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:
- Gaussian 09 or ORCA software can model charge distribution, highlighting nucleophilic/electrophilic sites (e.g., electron-deficient triazole rings).
- Reactivity indices (e.g., Fukui functions) identify regions prone to electrophilic attacks, guiding derivatization strategies .
Q. What strategies can elucidate structure-activity relationships (SAR) for anticancer potential?
- Methodological Answer :
- Substituent variation : Modify the 4-methylbenzenesulfonyl group to assess its role in cytotoxicity. For instance, replacing methyl with halogens (Cl, F) may alter binding to kinase targets.
- Biological assays : Use Daphnia magna or human cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values. Compare with control compounds lacking the methoxyphenyl group to isolate pharmacophore contributions .
Q. How does crystal packing influence the physicochemical properties of this compound?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between quinazoline rings, hydrogen bonds involving sulfonyl oxygen). These interactions affect solubility, melting point, and stability. For example, strong hydrogen bonds with DMF solvent molecules may necessitate polar aprotic solvents for recrystallization .
Q. What challenges arise in developing bioassays for this compound, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Low aqueous solubility : Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity artifacts).
- Metabolic instability : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation).
- Off-target effects : Pair phenotypic screening with target-based assays (e.g., kinase inhibition profiling) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
